![molecular formula C18H15N3O3S B6562395 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921795-92-8](/img/structure/B6562395.png)
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
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Description
Scientific Research Applications
Antimetabolite Applications
Diazines, which include pyridazines, are reported to exhibit antimetabolite activities . These compounds can interfere with the normal metabolic processes in cells, which can be useful in treating diseases like cancer.
Anticancer Applications
Diazines are also known for their anticancer properties . They can inhibit the growth of cancer cells and are used in the development of various cancer drugs .
Antibacterial Applications
These compounds have been reported to have antibacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics .
Anti-inflammatory and Analgesic Applications
Diazines are known to have anti-inflammatory and analgesic activities . This makes them potentially useful in the development of drugs for pain management and inflammation-related conditions .
Antitubercular Applications
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound , were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-25(23,24)17-12-11-16(20-21-17)13-7-9-15(10-8-13)19-18(22)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQQCEYBDNDDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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